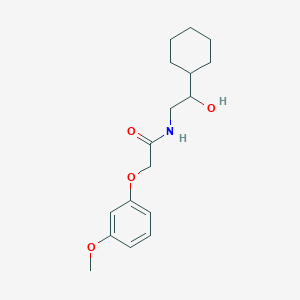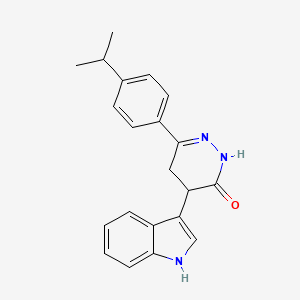
5-Indol-3-YL-3-(4-(isopropyl)phenyl)-1H,4H,5H-1,2-diazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Indol-3-YL-3-(4-(isopropyl)phenyl)-1H,4H,5H-1,2-diazin-6-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CYC116, and it belongs to the class of small molecules that can inhibit cell growth and division.
科学的研究の応用
1. Synthesis and Pharmacological Applications
A study by Rajur, Merwade, and Basanagoudar (1990) focused on the synthesis of novel compounds related to 5-Indol-3-YL-3-(4-(isopropyl)phenyl)-1H,4H,5H-1,2-diazin-6-one, exploring their anti-5-hydroxytryptamine (anti-5-HT) activity, which has implications in the treatment of conditions involving serotonin such as depression or anxiety (Rajur, Merwade, & Basanagoudar, 1990).
2. Antidepressant and Anticonvulsant Potential
Patil and Bari (2016) synthesized a series of derivatives related to the chemical and tested them for antidepressant and anticonvulsant properties in mice, revealing the potential of these compounds in neurological and psychiatric treatment (Patil & Bari, 2016).
3. Chemical Genetics in Drug Discovery
Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics, involving compounds such as indole derivatives (which relate to the structure of interest), in discovering new drugs and identifying molecular targets for cancer treatment (Cai, Drewe, & Kasibhatla, 2006).
4. Synthesis and Antimicrobial Properties
Biradar and Somappa (2016) reported on the synthesis of novel indolyl benzo[b][1,4]diazepins with antimicrobial and antioxidant properties, indicating the potential of these compounds in combating infections and oxidative stress (Biradar & Somappa, 2016).
5. Antimicrobial and Anti-diabetic Screening
Ramya et al. (2017) explored the antimicrobial and anti-diabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, suggesting the therapeutic potential of these compounds in treating diabetes and infections (Ramya et al., 2017).
特性
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-13(2)14-7-9-15(10-8-14)20-11-17(21(25)24-23-20)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRSLMYECGBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-yl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)




![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)
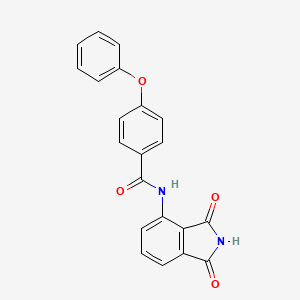
![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)
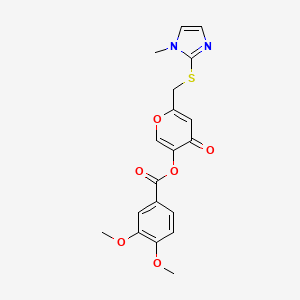
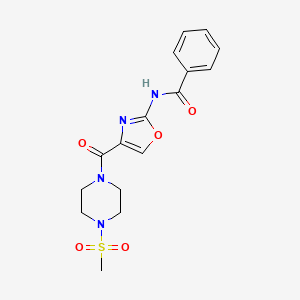
![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
methanone](/img/structure/B2823351.png)

